Isoquinoline-3-carbohydrazide

Enzyme inhibition Thymidine phosphorylase Angiogenesis

Isoquinoline-3-carbohydrazide (CAS 1119545-63-9) is a scaffold-validated building block delivering sub-20 nM IC₅₀ thymidine phosphorylase inhibition and non-ATP-competitive GSK-3β antagonism. Unlike quinoline analogs or position isomers, the 3-position carbohydrazide vector ensures reproducible hydrazone library synthesis and target engagement. This compound enables dual-action GSK-3β inhibition with mitophagy induction for neurodegeneration research. Procure with confidence—generic substitution with quinoline hydrazides or ring-modified analogs yields divergent biological outcomes.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1119545-63-9
Cat. No. B1506138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-3-carbohydrazide
CAS1119545-63-9
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)C(=O)NN
InChIInChI=1S/C10H9N3O/c11-13-10(14)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,11H2,(H,13,14)
InChIKeyHNDWQGCPRVVPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-3-carbohydrazide (CAS 1119545-63-9): Baseline Overview and Research Utility


Isoquinoline-3-carbohydrazide (CAS 1119545-63-9) is a heterocyclic building block with the molecular formula C₁₀H₉N₃O and molecular weight of 187.2 g/mol . It features an isoquinoline core linked to a carbohydrazide functional group at the 3-position, providing a reactive hydrazide moiety amenable to Schiff base formation and further derivatization [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry for the generation of hydrazone libraries and as a scaffold for enzyme inhibitor development [2]. Commercial availability typically includes specifications of ≥95% purity, with storage recommendations at cool, dry conditions for long-term stability .

Why Generic Substitution Fails: Isoquinoline-3-carbohydrazide Procurement Rationale


Procurement decisions for isoquinoline-3-carbohydrazide cannot rely on generic substitution with quinoline-3-carbohydrazide analogs or other heterocyclic hydrazides due to scaffold-dependent differences in biological target engagement and derivatization outcomes. The isoquinoline core exhibits distinct electronic distribution and steric constraints compared to the quinoline scaffold, which translates to altered binding orientations in enzyme active sites as demonstrated in thymidine phosphorylase inhibition studies [1]. Furthermore, the specific 3-position carbohydrazide substitution pattern on the isoquinoline ring provides a unique vector for hydrazone formation that is not replicated by 2-position or 4-position substituted analogs. Even closely related compounds such as 6-fluoroisoquinoline-3-carbohydrazide or 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide introduce ring modifications that alter both reactivity and target selectivity . The quantitative evidence presented below establishes that small structural variations within this chemical series produce substantial differences in inhibitory potency, making specific compound selection critical for reproducible research outcomes.

Isoquinoline-3-carbohydrazide: Product-Specific Quantitative Evidence Guide


Thymidine Phosphorylase Inhibition: Substitution-Dependent Potency Variation Across 16 Analogs

Among a series of 16 N-benzylidene-isoquinoline-3-carbohydrazide analogs synthesized and evaluated against thymidine phosphorylase (TP), the (E)-N'-(4-chlorobenzylidene)isoquinoline-3-carbohydrazide derivative exhibited an IC₅₀ of 0.0184 µM, whereas the (E)-N'-(2,3-dimethoxybenzylidene)isoquinoline-3-carbohydrazide derivative showed an IC₅₀ of 0.0394 µM—a greater than 2-fold difference in potency attributable solely to substitution pattern on the benzylidene moiety [1][2]. The unsubstituted parent isoquinoline-3-carbohydrazide serves as the essential synthetic precursor to this entire series, and the observed potency variation demonstrates that the isoquinoline-3-carbohydrazide scaffold is a privileged starting point for generating structurally diverse inhibitors with tunable activity [3].

Enzyme inhibition Thymidine phosphorylase Angiogenesis

GSK-3β Inhibition: Non-ATP Competitive Binding Mode Differentiation

Isoquinoline-3-carbohydrazide-derived compounds demonstrate a mechanistically distinct non-ATP competitive binding mode against glycogen synthase kinase-3β (GSK-3β) [1]. In contrast, the majority of clinically investigated GSK-3β inhibitors, such as tideglusib and lithium chloride, function through ATP-competitive mechanisms that broadly affect multiple kinase pathways [2]. This mechanistic differentiation is significant because ATP-competitive GSK-3β inhibitors have shown dose-limiting toxicities in clinical trials, whereas allosteric modulators offer the potential for subtler pathway modulation [2].

GSK-3β inhibition Allosteric modulation Mitophagy

Mitophagy Induction: Dual-Action Profile Differentiates from Single-Mechanism Inhibitors

Isoquinoline-3-carbohydrazide-derived compounds exhibit a dual-action profile characterized by simultaneous GSK-3β inhibition and mitophagy induction [1]. This dual functionality distinguishes these compounds from single-mechanism GSK-3β inhibitors or standalone mitophagy inducers, potentially offering synergistic effects in cellular models of neurodegeneration and metabolic disease [1]. The mitophagy induction activity has been specifically documented in the compound class, representing a functional differentiation not observed with quinoline-3-carbohydrazide analogs, which are primarily investigated for antimicrobial rather than dual kinase/autophagy applications [2].

Mitophagy Autophagy Neurodegeneration

Isoquinoline-3-carbohydrazide: Best Research and Industrial Application Scenarios


Angiogenesis Research and Thymidine Phosphorylase Inhibitor Development

Based on the thymidine phosphorylase inhibition evidence established in Section 3, isoquinoline-3-carbohydrazide serves as a validated scaffold for generating potent TP inhibitors [1]. Research groups investigating angiogenesis-dependent pathologies, including solid tumor progression and neovascularization, can utilize this compound as the starting material for synthesizing N-benzylidene-isoquinoline-3-carbohydrazide libraries. The documented sub-20 nM IC₅₀ values for optimized derivatives provide a performance benchmark that justifies scaffold selection over alternative heterocyclic hydrazides lacking comparable TP inhibition data [1].

GSK-3β Allosteric Modulator Development Programs

As established in the evidence, isoquinoline-3-carbohydrazide-derived compounds offer a non-ATP competitive binding mode against GSK-3β [2]. This mechanistic property supports applications in drug discovery programs targeting chronic conditions such as type 2 diabetes, Alzheimer's disease, and mood disorders where subtle modulation of GSK-3β activity is preferred over complete kinase inhibition. Researchers seeking to avoid the dose-limiting toxicities associated with ATP-competitive GSK-3β inhibitors should prioritize this scaffold class [2].

Neurodegenerative Disease Model Studies Requiring Mitophagy Modulation

The dual-action profile combining GSK-3β inhibition with mitophagy induction, as documented in Section 3, positions isoquinoline-3-carbohydrazide derivatives as relevant tools for cellular and in vivo studies of neurodegeneration [2]. Mitochondrial dysfunction and impaired mitophagy are hallmarks of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). Compounds derived from this scaffold enable simultaneous investigation of GSK-3β pathway modulation and mitophagy restoration within a single chemical entity, reducing the confounding variables inherent in combination treatment approaches [2].

Technical Documentation Hub

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